
BLU-667 trans form
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BLU-667 trans form is a potent and highly selective inhibitor of the receptor tyrosine kinase rearranged during transfection (RET). This compound is being developed for the treatment of cancers driven by RET alterations, including non-small cell lung cancer, medullary thyroid cancer, and papillary thyroid cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BLU-667 trans form involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a cyclohexyl linker, which is then coupled with other intermediates to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions: BLU-667 trans form primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its chemical structure. It can also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
科学研究应用
BLU-667 trans form has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of kinase inhibition and to develop new inhibitors with improved selectivity and potency . In biology, it is used to investigate the role of RET signaling in cellular processes and to identify potential biomarkers for RET-driven cancers . In medicine, this compound is being developed as a targeted therapy for patients with RET-altered cancers, offering a more effective and less toxic alternative to traditional chemotherapy . In industry, it is used in the development of diagnostic tools and assays for detecting RET alterations in clinical samples .
作用机制
BLU-667 trans form exerts its effects by selectively inhibiting the kinase activity of RET. It binds to the active site of the RET kinase, preventing the phosphorylation of downstream signaling molecules and thereby blocking the signaling pathways that drive cancer cell proliferation and survival . The molecular targets of this compound include both wild-type and mutant forms of RET, making it effective against a wide range of RET-driven cancers .
相似化合物的比较
BLU-667 trans form is unique in its high selectivity and potency for RET compared to other kinase inhibitors. Similar compounds include cabozantinib and vandetanib, which also target RET but have broader kinase activity and higher off-target toxicities . This compound offers a more targeted approach, reducing the risk of side effects and improving therapeutic outcomes for patients with RET-altered cancers .
List of Similar Compounds:- Cabozantinib
- Vandetanib
- RXDX-105
This compound stands out due to its superior selectivity and efficacy in inhibiting RET, making it a promising candidate for targeted cancer therapy .
属性
分子式 |
C27H32FN9O2 |
|---|---|
分子量 |
533.6 g/mol |
IUPAC 名称 |
N-[(1R)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m1/s1 |
InChI 键 |
GBLBJPZSROAGMF-BDNFLSAOSA-N |
手性 SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC |
规范 SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


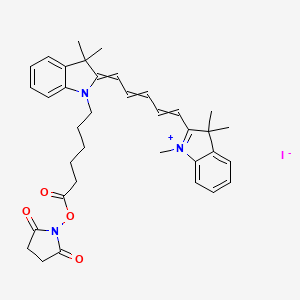
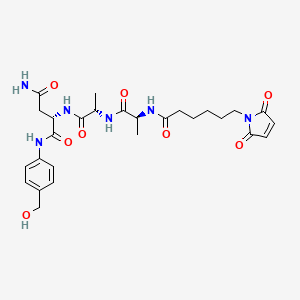

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)
![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)
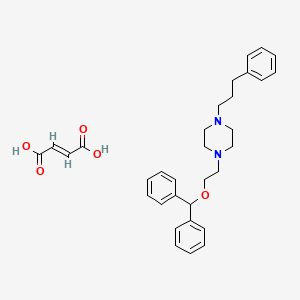

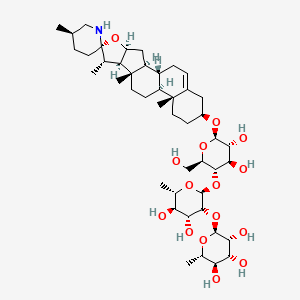


![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)
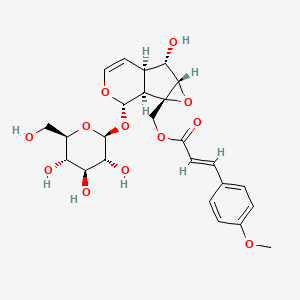
![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)
